molecular formula C7H13NO2 B8507773 N-(Tetrahydrofuran-3-yl)propionamide

N-(Tetrahydrofuran-3-yl)propionamide

Cat. No. B8507773
M. Wt: 143.18 g/mol
InChI Key: SFMOPKJEEIDMNA-UHFFFAOYSA-N
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Patent
US06277790B1

Procedure details

A solution of 50 g of 3-aminotetrahydrofuran in 200 ml of dichloromethane was mixed with 63.8 g (0.63 mol) of triethylamine. 58.4 g (0.63 mol) of propionyl chloride were added dropwise with ice-cooling. The mixture was stirred at room temperature for 2 days, resulting in a white precipitate. The solution was filtered and the filtrate was distilled. B.p. 145° C. (12 mm), yield 81 g. 1H NMR (270 MHz, in CDCl3): δ=1.14 (t, 3 H), 1.83 (m, 1H), 2.22 (q, 2H), 2.31 (m, 1H), 3.64 (dd, 1H), 3.72-3.98 (m, 3H), 4.50 (m, 1H), 6.57 (s, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
63.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
58.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:6][CH2:5][O:4][CH2:3]1.C(N(CC)CC)C.[C:14](Cl)(=[O:17])[CH2:15][CH3:16]>ClCCl>[O:4]1[CH2:5][CH2:6][CH:2]([NH:1][C:14](=[O:17])[CH2:15][CH3:16])[CH2:3]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1COCC1
Name
Quantity
63.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
58.4 g
Type
reactant
Smiles
C(CC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
resulting in a white precipitate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
O1CC(CC1)NC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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